N-(cyanomethyl)-3,4,5-triethoxybenzamide
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Overview
Description
N-(cyanomethyl)-3,4,5-triethoxybenzamide is an organic compound characterized by the presence of a cyanomethyl group attached to a benzamide core, which is further substituted with three ethoxy groups at the 3, 4, and 5 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-3,4,5-triethoxybenzamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by room temperature stirring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as solvent-free reactions and the use of efficient catalysts, can be applied to optimize the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: N-(cyanomethyl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
N-(cyanomethyl)-3,4,5-triethoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to interact with tubulin, a protein critical to the structure and function of microtubules, which are essential for cell division . This interaction can disrupt the division of rapidly dividing cancer cells, leading to their death .
Comparison with Similar Compounds
N-(cyanomethyl)-2-chloroisonicotinamide: This compound is known for its role in inducing systemic acquired resistance in plants.
Cyanomethyl pyridinium salts: These salts are versatile reagents used in the synthesis of various heterocyclic compounds.
Uniqueness: N-(cyanomethyl)-3,4,5-triethoxybenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to serve as a precursor for diverse heterocyclic compounds and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C15H20N2O4 |
---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
N-(cyanomethyl)-3,4,5-triethoxybenzamide |
InChI |
InChI=1S/C15H20N2O4/c1-4-19-12-9-11(15(18)17-8-7-16)10-13(20-5-2)14(12)21-6-3/h9-10H,4-6,8H2,1-3H3,(H,17,18) |
InChI Key |
OAXXFHOYAMHIIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC#N |
Origin of Product |
United States |
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